molecular formula C18H24ClNO2S B1217481 5-(Dibutylamino)naphthalene-1-sulfonyl Chloride CAS No. 43040-76-2

5-(Dibutylamino)naphthalene-1-sulfonyl Chloride

Cat. No. B1217481
CAS RN: 43040-76-2
M. Wt: 353.9 g/mol
InChI Key: PIZHBGYIKYGXBV-UHFFFAOYSA-N
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Description

5-(Dibutylamino)naphthalene-1-sulfonyl Chloride, also known as Dansyl chloride or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a highly reactive non-fluorescent reagent . It reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green– fluorescent sulfonamide adducts . It can also be made to react with secondary amines .


Synthesis Analysis

The synthesis of 5-(Dibutylamino)naphthalene-1-sulfonyl Chloride has been reported in several studies . The reagent is used in combination with liquid chromatography Fourier-transform ion cyclotron resonance mass spectrometry (LC-FTICR-MS) for improved analysis of the amine- and phenol-containing submetabolome . An optimized derivatization protocol for labeling amines and phenols is also described .


Molecular Structure Analysis

The molecular structure of 5-(Dibutylamino)naphthalene-1-sulfonyl Chloride is represented by the formula C18H24ClNO2S . The exact mass of the molecule is 353.1216279 g/mol .


Chemical Reactions Analysis

5-(Dibutylamino)naphthalene-1-sulfonyl Chloride is a highly reactive reagent that easily reacts with amines, yielding fluorescent derivatives . This reaction is widely used for amino-acids derivatization and many other detection techniques .


Physical And Chemical Properties Analysis

5-(Dibutylamino)naphthalene-1-sulfonyl Chloride is a highly reactive non-fluorescent reagent . It has a molecular weight of 353.9 g/mol . The exact mass of the molecule is 353.1216279 g/mol .

Scientific Research Applications

Application in Pharmaceutical Analysis

Field

Pharmaceutical Analysis

Summary of the Application

Benzyl Chloride is used in the development and validation of a solvent-free headspace gas chromatography–mass spectrometry (SF-HS-GC/MS) method for the screening of Benzyl Chloride, a mutagenic carcinogen, impurities in active pharmaceutical ingredients (APIs) and drug products .

Methods of Application

The SF-HS-GC/MS method simplifies analysis by eliminating solvent use, reducing matrix interference. Optimized headspace parameters include incubation temperature, time, and sample amount .

Results or Outcomes

The method’s calibration curve (0.05–5 μg/g) exhibits a strong correlation (>0.9998). The limit of quantification (LOQ) was 0.1 μg/g, with precision (%CV) consistently <5% and accuracy within 95–105% .

Application in Ion Mobility Spectrometry

Field

Ion Mobility Spectrometry

Summary of the Application

Benzyl Chloride is studied in the course of the ionization process in a drift tube ion mobility spectrometer (DT IMS) where nitrogen is used as the carrier gas .

Methods of Application

The ionization of Benzyl Chloride follows the dissociative electron capture mechanism .

Results or Outcomes

The study presents the results of the ionization process of Benzyl Chloride in a DT IMS .

Application in Solvent-Free Headspace GC-MS Method

Field

Pharmaceutical Products

Summary of the Application

Benzyl Chloride is used in the development and validation of a solvent-free headspace gas chromatography–mass spectrometry (SF-HS-GC/MS) method for robustly screening benzyl chloride, a mutagenic carcinogen, impurities in active pharmaceutical ingredients (APIs) and drug products .

Results or Outcomes

Application in Ultrasound-Assisted Solventless Synthesis

Field

Chemical Synthesis

Summary of the Application

Benzyl Chloride is used in the ultrasound-assisted solventless synthesis of amines .

Methods of Application

A mixture of benzyl chloride, 10 mol% of KI, with various amounts of NMO was sonicated at 80 °C without the addition of solvent .

Results or Outcomes

The progress of the reaction was monitored by GC analysis .

Application in Solvent-Free Headspace GC-MS Method for Screening Impurities

Results or Outcomes

The method’s calibration curve (0.05–5 μg/g) exhibits a strong correlation (>0.9998). The LOQ was 0.1 μg/g, with precision (%CV) consistently <5% and accuracy within 95–105% .

Application in VUV/UV Photodegradation

Field

Environmental Science

Summary of the Application

Benzyl Chloride is used in the study of the mineralization of gaseous benzyl chloride by VUV/UV photodegradation in humid air .

Methods of Application

The study investigates the rapid and efficient mineralization of benzyl chloride with different initial concentrations in ppm range in humid air .

Results or Outcomes

The study demonstrates that the mineralization of benzyl chloride can be achieved in humid air .

Future Directions

The future directions of 5-(Dibutylamino)naphthalene-1-sulfonyl Chloride research could involve its further use in the analysis of the amine- and phenol-containing submetabolome . Additionally, its potential applications in other areas of research could be explored.

properties

IUPAC Name

5-(dibutylamino)naphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO2S/c1-3-5-13-20(14-6-4-2)17-11-7-10-16-15(17)9-8-12-18(16)23(19,21)22/h7-12H,3-6,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZHBGYIKYGXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195658
Record name Bansyl compound
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dibutylamino)naphthalene-1-sulfonyl Chloride

CAS RN

43040-76-2
Record name Bansyl compound
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043040762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bansyl compound
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bansyl Chloride [N-Protecting Agent for Peptide Research]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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